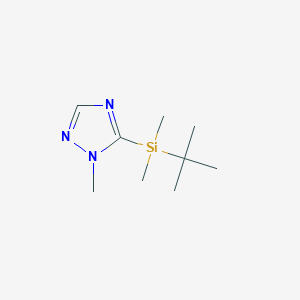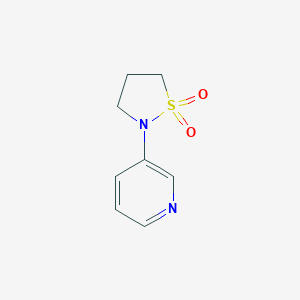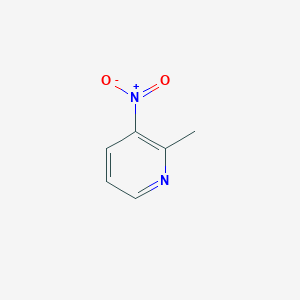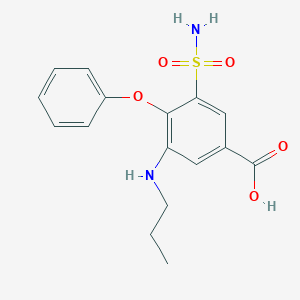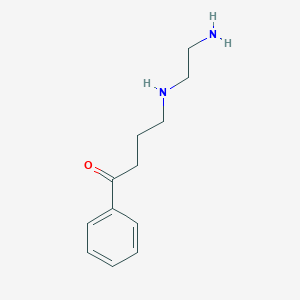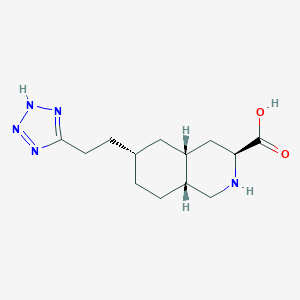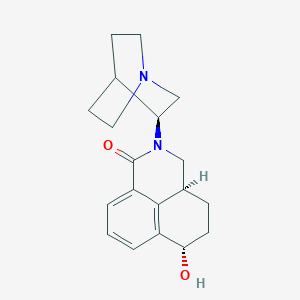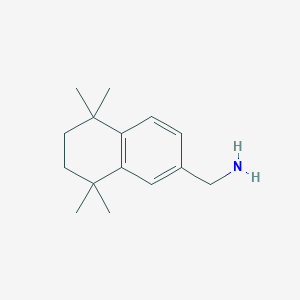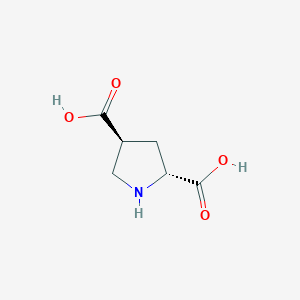
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid (PDC) is a non-proteinogenic amino acid that plays a crucial role in the synthesis of neurotransmitters in the brain. It is an important building block for the production of glutamate, which is a major excitatory neurotransmitter in the central nervous system. PDC has been the subject of intense research due to its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid acts as a precursor for the synthesis of glutamate, which is a major excitatory neurotransmitter in the brain. Glutamate binds to NMDA receptors, which are involved in learning and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage.
生化和生理效应
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to have a number of biochemical and physiological effects. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have anti-inflammatory effects, reducing inflammation in the brain.
实验室实验的优点和局限性
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has several advantages for lab experiments. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid is readily available and can be synthesized using a variety of methods. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid is also stable and can be stored for long periods of time. However, (2R,4S)-pyrrolidine-2,4-dicarboxylic acid also has some limitations for lab experiments. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be toxic at high concentrations, and care must be taken when handling (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid can also be difficult to purify, and impurities can affect the results of experiments.
未来方向
There are several future directions for research on (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. One area of research is the development of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid analogs with improved pharmacological properties. Another area of research is the investigation of the role of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid in the development of neurological disorders. Finally, research is needed to determine the optimal dosage and administration of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid for therapeutic use.
Conclusion:
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the synthesis of neurotransmitters in the brain. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage. Future research is needed to fully understand the potential therapeutic applications of (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.
合成方法
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. The Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide and ethyl chloroformate, followed by hydrolysis to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. The Curtius rearrangement involves the reaction of an acyl azide with a carboxylic acid, followed by rearrangement to yield (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.
科学研究应用
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been shown to enhance the release of glutamate, which can improve cognitive function and memory. (2R,4S)-pyrrolidine-2,4-dicarboxylic acid has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage.
属性
CAS 编号 |
159000-54-1 |
|---|---|
产品名称 |
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
InChI 键 |
NRSBQSJHFYZIPH-IUYQGCFVSA-N |
手性 SMILES |
C1[C@@H](CN[C@H]1C(=O)O)C(=O)O |
SMILES |
C1C(CNC1C(=O)O)C(=O)O |
规范 SMILES |
C1C(CNC1C(=O)O)C(=O)O |
Pictograms |
Irritant |
同义词 |
1-pyrrolidine-2,4-dicarboxylic acid 1-trans-pyrrolidine-2,4-dicarboxylic acid 2,4-pyrrolidine dicarboxylate L-pyrrolidine-2,4-dicarboxylic acid L-trans-2,4-pyrrolidine dicarboxylate L-trans-pyrrolidine-2,4-dicarboxylic acid PDC-2,4 pyrrolidine-2,4-dicarboxylate pyrrolidine-2,4-dicarboxylic acid pyrrolidine-2,4-dicarboxylic acid, (2R-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2R-trans)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-trans)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



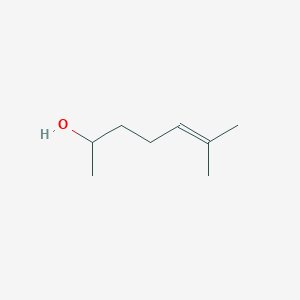
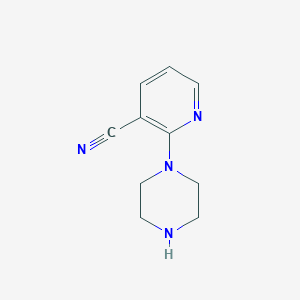
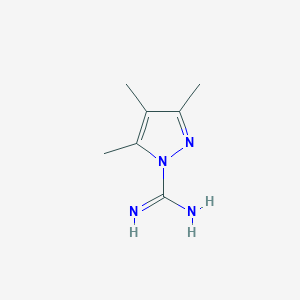
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
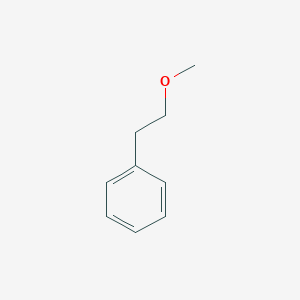
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
